molecular formula C16H17NO4 B1680646 Riparin CAS No. 112356-54-4

Riparin

Cat. No.: B1680646
CAS No.: 112356-54-4
M. Wt: 287.31 g/mol
InChI Key: UNMMJIGEEXRNET-UHFFFAOYSA-N
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Description

Riparin is a chemical compound with the molecular formula C16H17NO4 and a molecular weight of 287.31 g/mol. This compound is known for its presence in various natural sources and its potential biological activities, including antidepressant and anxiolytic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Riparin typically involves the reaction of 2,6-dihydroxybenzoic acid with 2-(4-methoxyphenyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Riparin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its role in cellular signaling pathways.

    Medicine: Explored for its antidepressant and anxiolytic activities.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of Riparin involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter levels in the brain, leading to its antidepressant and anxiolytic effects. The compound may also interact with various receptors and enzymes, influencing cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dihydroxybenzoic acid: Shares the dihydroxybenzene core but lacks the methoxyphenyl ethyl group.

    4-Methoxyphenyl ethylamine: Contains the methoxyphenyl ethyl group but lacks the dihydroxybenzene core.

Uniqueness

Riparin is unique due to its combined structural features, which contribute to its distinct biological activities. The presence of both dihydroxybenzene and methoxyphenyl ethyl groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

CAS No.

112356-54-4

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

2,6-dihydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C16H17NO4/c1-21-12-7-5-11(6-8-12)9-10-17-16(20)15-13(18)3-2-4-14(15)19/h2-8,18-19H,9-10H2,1H3,(H,17,20)

InChI Key

UNMMJIGEEXRNET-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2O)O

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2O)O

Appearance

Solid powder

Key on ui other cas no.

112356-54-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

O-methyl-N-(2,6-dihydroxybenzoyl)tyramine
riparin III

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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